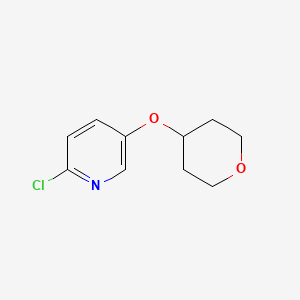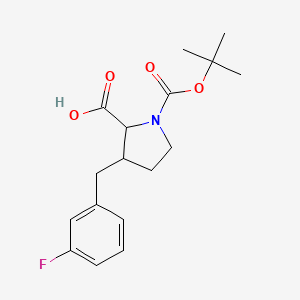
1-(tert-Butoxycarbonyl)-3-(3-fluorobenzyl)-2-pyrrolidinecarboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-3-(3-fluorobenzyl)-2-pyrrolidinecarboxylic acid (tBOC-FBP-PCA) is a novel compound that has recently been developed as a reagent for organic synthesis. The compound has attracted attention due to its unique properties and potential applications in various fields.
Scientific Research Applications
The unique properties of 1-(tert-Butoxycarbonyl)-3-(3-fluorobenzyl)-2-pyrrolidinecarboxylic acid make it useful for various scientific research applications. For example, the compound has been used for the synthesis of novel compounds for drug discovery and development. It has also been used as an inhibitor of enzymes involved in the biosynthesis of fatty acids and for the synthesis of peptides and proteins. Additionally, 1-(tert-Butoxycarbonyl)-3-(3-fluorobenzyl)-2-pyrrolidinecarboxylic acid has been used for the synthesis of various polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-(3-fluorobenzyl)-2-pyrrolidinecarboxylic acid is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the biosynthesis of fatty acids. It is also believed that the compound can form complexes with proteins and peptides, which can then be used for the synthesis of various polymers and nanomaterials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(tert-Butoxycarbonyl)-3-(3-fluorobenzyl)-2-pyrrolidinecarboxylic acid are not yet fully understood. However, the compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids. Additionally, the compound has been shown to form complexes with proteins and peptides, which can then be used for the synthesis of various polymers and nanomaterials.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(tert-Butoxycarbonyl)-3-(3-fluorobenzyl)-2-pyrrolidinecarboxylic acid for lab experiments include its low cost, easy availability, and the fact that it can be used in a variety of organic synthesis reactions. Additionally, the compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using 1-(tert-Butoxycarbonyl)-3-(3-fluorobenzyl)-2-pyrrolidinecarboxylic acid for lab experiments. For example, the compound is sensitive to light and air, and it can be toxic if not handled properly.
Future Directions
The potential applications of 1-(tert-Butoxycarbonyl)-3-(3-fluorobenzyl)-2-pyrrolidinecarboxylic acid are still being explored. Future research could focus on the development of novel compounds for drug discovery and development, as well as the synthesis of peptides and proteins. Additionally, further research could be conducted on the biochemical and physiological effects of 1-(tert-Butoxycarbonyl)-3-(3-fluorobenzyl)-2-pyrrolidinecarboxylic acid, as well as its potential applications in the synthesis of various polymers and nanomaterials. Finally, further research should be conducted on the safety and toxicity of the compound, as well as its stability in different environments.
properties
IUPAC Name |
3-[(3-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-8-7-12(14(19)15(20)21)9-11-5-4-6-13(18)10-11/h4-6,10,12,14H,7-9H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKWSBOIRBANGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-3-(3-fluorobenzyl)-2-pyrrolidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



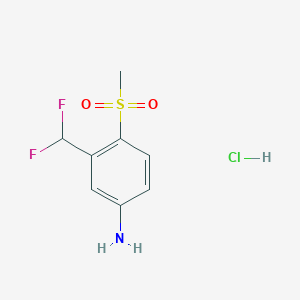

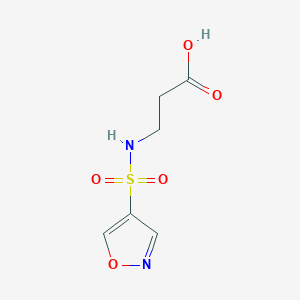

![2-[(1,1-dioxo-2,5-dihydro-1lambda6-thiophen-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B1469801.png)
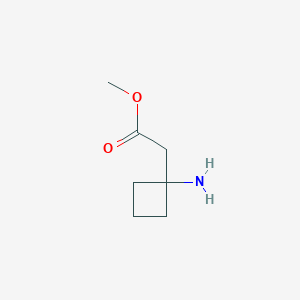


![3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride](/img/structure/B1469808.png)
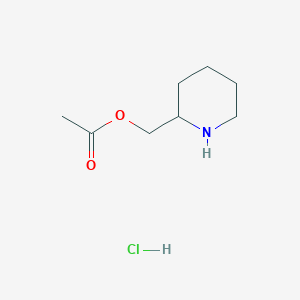
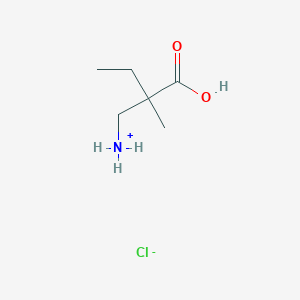
![3,3-Dimethoxy-1-[5-methoxy-1,4-bis(phenylmethoxy)phenyl]-2-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B1469813.png)

